Ethyl 2-cyano-3-ethylpentanoate

Knoevenagel condensation alkylidene cyanoacetate yield ketone reactivity

Ethyl 2-cyano-3-ethylpentanoate (CAS 28456-66-8, MF C₁₀H₁₇NO₂, MW 183.25) is a saturated α-cyano ester — specifically the reduced form of the Knoevenagel condensation product between ethyl cyanoacetate and 3-pentanone (diethyl ketone). The compound belongs to the alkylidene/alkyl cyanoacetate class and serves as a designated intermediate in the synthesis of pentobarbital-related substances, including pharmacopoeial impurity reference standards.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 28456-66-8
Cat. No. B154264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-ethylpentanoate
CAS28456-66-8
Synonyms2-Cyano-3-ethylpentanoic Acid Ethyl Ester
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCC(CC)C(C#N)C(=O)OCC
InChIInChI=1S/C10H17NO2/c1-4-8(5-2)9(7-11)10(12)13-6-3/h8-9H,4-6H2,1-3H3
InChIKeyPMGOTRBPIFDHHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-cyano-3-ethylpentanoate (CAS 28456-66-8): A Defined Pentobarbital Intermediate and Alkylidene Cyanoacetate Building Block for Pharmaceutical Synthesis and Knoevenagel-Derived Fine Chemicals


Ethyl 2-cyano-3-ethylpentanoate (CAS 28456-66-8, MF C₁₀H₁₇NO₂, MW 183.25) is a saturated α-cyano ester — specifically the reduced form of the Knoevenagel condensation product between ethyl cyanoacetate and 3-pentanone (diethyl ketone) . The compound belongs to the alkylidene/alkyl cyanoacetate class and serves as a designated intermediate in the synthesis of pentobarbital-related substances, including pharmacopoeial impurity reference standards [1]. As a liquid with a boiling point of 223.1 °C at 760 mmHg (predicted), density ~1.0 g/cm³, and logP ~2.32–2.35, it occupies a distinct physicochemical space relative to its lower-molecular-weight, aromatic, or cyclic analogs .

Why Alkylidene Cyanoacetate Interchange Is Not Feasible Without Verifying the Specific α-Cyano Ester


Among Knoevenagel-derived α-cyano esters, substitution of one alkylidene/alkyl cyanoacetate for another without quantitative justification introduces risks of divergent reactivity, distillation behavior, and regulatory suitability. The steric bulk of the ketone-derived substituent directly governs condensation yield under a given set of conditions [1]; higher steric congestion suppresses yield unless compensated by pressure or catalyst tuning [2]. Physicochemical parameters — such as boiling point and logP — differ by tens of degrees and multiple log units, affecting purification protocols and formulation compatibility . Critically, for pharmaceutical intermediate applications, only compounds with an established regulatory pedigree — such as a defined role in a pharmacopoeial impurity profile — can support ANDA/DMF submissions, making generic substitution scientifically and regulatorily untenable .

Quantitative Differentiation of Ethyl 2-cyano-3-ethylpentanoate from Closest Analogs: Data-Driven Selection Evidence


Knoevenagel Condensation Yield with 3-Pentanone vs. Acetone-Derived Analog: A 20–26 Percentage Point Advantage Under Standard Conditions

Ethyl (1-ethylpropylidene)cyanoacetate (the unsaturated precursor to the target compound) is obtained in 60.5–68% isolated yield via standard NH₄OAc/AcOH-catalyzed condensation of ethyl cyanoacetate with 3-pentanone in benzene under Dean–Stark reflux for 24 h [1]. In contrast, the acetone-derived analog ethyl 2-cyano-3-methyl-2-butenoate prepared under comparable NH₄OAc/AcOH conditions yields only approximately 40–48% [2]. The unsaturated product can be subsequently reduced to the saturated target compound .

Knoevenagel condensation alkylidene cyanoacetate yield ketone reactivity

Boiling Point Separation from the Closest Cyclic Analog: A 28% Lower Normal Boiling Point Enables Milder Distillation

Ethyl 2-cyano-3-ethylpentanoate exhibits a predicted normal boiling point of 223.1 °C at 760 mmHg . Its closest cyclic analog, ethyl cyclohexylidenecyanoacetate (CAS 6802-76-2), has a substantially higher boiling point of 310.4 °C at 760 mmHg [1]. This 87 °C difference (28% lower for the target) directly impacts the energy requirements and thermal stress during fractional distillation purification.

boiling point distillation purification physicochemical property

Distinct Lipophilicity Window vs. Aromatic Analogs: logP Drives Differential Extraction and Chromatographic Behavior

The predicted logP of ethyl 2-cyano-3-ethylpentanoate is 2.32–2.35 , reflecting its fully aliphatic character. The aromatic analog ethyl 2-cyano-3-phenylacrylate (ethyl α-cyanocinnamate) has a markedly higher logP of approximately 2.8–3.0 . This ~0.5 log unit difference corresponds to an approximately 3-fold difference in octanol/water partition coefficient, which directly affects liquid–liquid extraction efficiency and reversed-phase HPLC retention times during impurity profiling workflows.

logP lipophilicity extraction efficiency chromatography

Regulatory Pedigree as a Pentobarbital-Related Impurity Standard: Documented Role in Pharmacopoeial Quality Control

Ethyl 2-cyano-3-ethylpentanoate (listed as 2-cyano-3-ethylvaleric acid ethyl ester) is explicitly designated as an intermediate in the synthesis of pentobarbital-related substances and is supplied as a reference standard for impurity profiling [1][2]. The structurally similar ethyl 2-cyano-3,3-diethylacrylate (CAS 854879-12-2) serves a different pentobarbital-related impurity role [3], while generic alkylidene cyanoacetates such as the cyclohexylidene or phenylacrylate analogs lack any documented pentobarbital impurity pedigree .

pharmaceutical impurity standard pentobarbital ANDA submission quality control

Steric Sensitivity of Knoevenagel Condensation: Quantitative Pressure-Dependence Differentiation for Acyclic Ketones

Systematic studies on steric effects in high-pressure Knoevenagel condensations have demonstrated that for acyclic ketones, the pressure sensitivity of the reaction yield increases with increasing steric congestion of the ketone [1]. 3-Pentanone, bearing an ethyl substituent on each side of the carbonyl, is more sterically hindered than acetone or methyl ethyl ketone. Consequently, the condensation with ethyl cyanoacetate to form the 3-pentanone-derived product benefits more significantly from high-pressure conditions than less hindered ketone substrates. For cyclic ketones such as cyclohexanone, the pressure effect on yield is comparatively small [1], indicating that process intensification strategies (elevated pressure, specialized catalysts) are preferentially justified for the target compound's ketone precursor class.

steric effect high-pressure Knoevenagel acyclic ketone process optimization

Patent-Recorded Optimized Synthesis Yield Reaches 86%: A 26% Improvement Over the Classic OrgSyn Procedure

The classic Organic Syntheses procedure for ethyl (1-ethylpropylidene)cyanoacetate reports an isolated yield of 60.5–68% after bisulfite purification [1]. A more recent patent procedure (WO 2022/76383 A1) achieves 86% isolated yield of the same unsaturated intermediate under optimized NH₄OAc/AcOH conditions with Dean–Stark water removal and MTBE workup, representing a 26–42% relative improvement over the 1945 baseline . This demonstrates that modern process optimization can unlock substantially higher productivity specifically for the 3-pentanone-derived substrate, a finding that does not necessarily extend to other ketone substrates without independent verification.

synthesis optimization patent yield process chemistry scale-up

Evidence-Backed Procurement Scenarios for Ethyl 2-cyano-3-ethylpentanoate: Where the Data Supports Prioritized Selection


Pentobarbital API Impurity Profiling and Reference Standard Qualification

When developing or validating HPLC methods for pentobarbital active pharmaceutical ingredient (API) impurity analysis, ethyl 2-cyano-3-ethylpentanoate is the directly relevant intermediate reference standard. Its documented pedigree as a pentobarbital-related substance [1] eliminates the need for cross-validation against non-pedigreed alkylidene cyanoacetates (such as the cyclohexylidene or phenylacrylate analogs) that would require extensive identity confirmation and potential method revalidation. The compound's distinct logP (~2.3) ensures chromatographic resolution from aromatic impurities typically encountered in barbiturate synthesis .

Knoevenagel Process Development for Sterically Hindered Acyclic Ketone Substrates

For process chemistry groups optimizing Knoevenagel condensations of sterically congested acyclic ketones, the 3-pentanone-derived product serves as a validated model substrate. The documented 86% optimized yield [1] and the established sensitivity of this substrate class to pressure intensification provide quantitative benchmarks against which new catalytic systems (e.g., vanadium, zeolite, or organocatalytic approaches) can be compared. Procurement of the target compound as an authentic reference material allows direct yield quantification and impurity identification during method development.

Scale-Up Feasibility Studies Leveraging a Documented 86% Yield Protocol

Organizations evaluating the commercial-scale production of pentobarbital intermediates can base cost-of-goods and reactor design on the patent-documented 86% yield protocol [1]. The compound's boiling point of approximately 223 °C permits standard fractional distillation without specialized high-temperature equipment, unlike the cyclohexylidene analog (bp 310 °C) . This thermal accessibility, combined with a mature synthetic literature spanning from Organic Syntheses (1945) to modern patent procedures, reduces technical risk relative to less-characterized alkylidene cyanoacetates.

Analytical Method Development for α-Cyano Ester Class Separation

The compound's intermediate lipophilicity (logP 2.3–2.4) provides a defined retention-time marker for reversed-phase HPLC method development targeting the separation of aliphatic cyano esters from aromatic analogs (logP ~2.8–3.0 for ethyl 2-cyano-3-phenylacrylate) [1]. This logP differential of ~0.5 units translates to a measurable retention shift that method developers can exploit as a system suitability criterion when analyzing mixtures of Knoevenagel-derived intermediates in reaction monitoring or impurity profiling workflows.

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